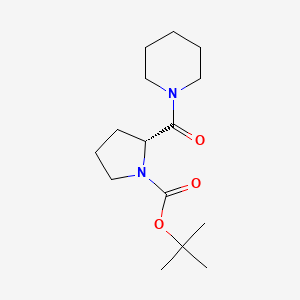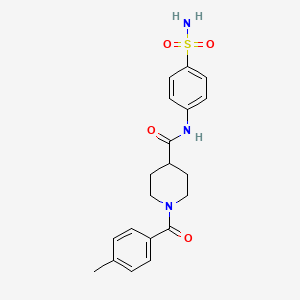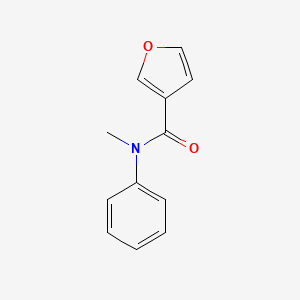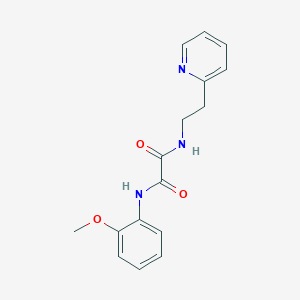
tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a model compound for studying enzyme-substrate interactions or receptor binding.
Medicine
In medicine, derivatives of this compound might be explored for their pharmacological properties. They could potentially act as inhibitors or modulators of specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- tert-butyl (2R)-2-(piperidine-1-carbonyl)piperidine-1-carboxylate
- tert-butyl (2R)-2-(morpholine-1-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structures. This gives it distinct chemical and physical properties compared to similar compounds, which can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-11-7-8-12(17)13(18)16-9-5-4-6-10-16/h12H,4-11H2,1-3H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBPEPALZKRGFD-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanone](/img/structure/B6748084.png)
![2,3-Dihydroindol-1-yl-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B6748087.png)

![[(3S)-1-[(2,4-dichlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B6748113.png)
![methyl 5-[[(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]furan-2-carboxylate](/img/structure/B6748119.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B6748126.png)


![N'-(2,4-dichlorophenyl)-N-[(2S)-2-phenylpropyl]oxamide](/img/structure/B6748142.png)
![5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6748147.png)
![1-[(3-Bromophenyl)methyl]-5-methyltetrazole](/img/structure/B6748156.png)
![2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6748170.png)
![2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid](/img/structure/B6748182.png)
![2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B6748187.png)
